![molecular formula C9H6F6O2 B1330457 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol CAS No. 836-79-3](/img/structure/B1330457.png)
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
Overview
Description
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol, also known as 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol, is an organic compound with the molecular formula C9H6F6O . It is a fluorinated polar solvent of high ionizing power . This compound has been used as an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .
Chemical Reactions Analysis
Hexafluoroisopropanol (HFIP), a similar compound, has been used as a solvent in various chemical transformations, including transition metal-catalyzed C–H bond functionalization reactions . It has been found to elevate the yield and selectivity of distal aromatic C–H functionalizations .Scientific Research Applications
Lithographic/Nanopatterning Materials
This compound is used for preparing hexafluoroalcohol-functionalized methacrylate polymers, which are essential in the development of lithographic and nanopatterning materials. These materials are crucial for creating patterns on a microscopic scale, which is a fundamental process in semiconductor manufacturing and material science research .
Peptide Synthesis
As a solution-phase peptide chemistry solvent, this fluorinated polar solvent facilitates peptide synthesis by providing a high ionizing power that aids in Friedel–Crafts-type reactions. This is particularly useful in the synthesis of complex peptides and proteins for pharmaceutical applications .
Friedel-Crafts Reactions
The compound’s polarity and high ionizing power make it an excellent medium for Friedel-Crafts reactions, which are a type of electrophilic aromatic substitution. These reactions are widely used in organic chemistry to synthesize various aromatic compounds .
Sample Preparation for GCMS
In analytical chemistry, this compound finds use in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS). It helps in the analysis of complex mixtures by providing a stable medium that does not interfere with the detection process .
Solvent for Solution-Phase Chemistry
Due to its unique properties, it serves as an effective solvent for various solution-phase chemistry applications. Its ability to dissolve a wide range of substances makes it valuable for research in organic and medicinal chemistry .
Catalyst in Covalent Bond Formation
It is used as a catalyst to facilitate covalent bond formation in the absence of a Lewis acid catalyst. This property is beneficial in synthesizing complex organic molecules with precision and efficiency .
Safety And Hazards
properties
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQISEWBYMWLET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232862 | |
Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol | |
CAS RN |
836-79-3 | |
Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=836-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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